molecular formula C8H13Cl2N3S B2559577 {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride CAS No. 1820735-56-5

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride

Cat. No.: B2559577
CAS No.: 1820735-56-5
M. Wt: 254.17
InChI Key: LFKBJCKIMQUIAC-UHFFFAOYSA-N
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Description

“{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1820735-56-5 . It has a molecular weight of 254.18 . The IUPAC name for this compound is (2,6-dimethylimidazo[2,1-b]thiazol-5-yl)methanamine dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11N3S.2ClH/c1-5-4-11-7(3-9)6(2)10-8(11)12-5;;/h4H,3,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 254.18 .

Scientific Research Applications

Synthesis and Anticancer Evaluation

  • Anticancer Activity : Synthesized derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole have shown potential anticancer effects. Specifically, certain compounds demonstrated significant cytotoxicity in ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).

Cytotoxicity Evaluation

  • Cytotoxic Effects on Cancer Cells : Some synthesized imidazo[2,1-b][1,3]thiazole derivatives exhibited higher cytotoxic effects on cancer cells compared to noncancer cells (Meriç, Incesu, & Hatipoğlu, 2008).

Inhibition of COX-2 Enzyme

  • Selective COX-2 Inhibitors : Imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore were identified as selective inhibitors of the COX-2 enzyme, showing potential for anti-inflammatory applications (Shahrasbi et al., 2018).

Antitumor Agent Synthesis

  • Potential Antitumor Agents : New series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones synthesized for potential antitumor applications showed the ability to block colon adenocarcinoma cells in mitosis (Andreani et al., 2005).

Heterocyclic Chemistry

  • Use in Heterocyclic Preparations : Enaminones derived from imidazo[2,1-b]thiazole systems have been used extensively as building blocks in organic synthesis, showing various biological activities including antitumor, antibacterial, and anticonvulsant properties (Gomha & Abdel‐Aziz, 2012).

Safety and Hazards

The safety information for “{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-5-4-11-7(3-9)6(2)10-8(11)12-5;;/h4H,3,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKBJCKIMQUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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